1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone
Overview
Description
1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H11BrO3 This compound is characterized by the presence of a bromine atom, a hydroxyethoxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone can be synthesized through several methodsThe reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or methylene chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and hydroxyethoxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethanone: Similar structure but lacks the hydroxyethoxy group.
1-(5-Bromo-2-chlorophenyl)ethanone: Contains a chlorine atom instead of the hydroxyethoxy group.
1-(5-Bromo-2-methoxyphenyl)ethanone: Contains a methoxy group instead of the hydroxyethoxy group
Uniqueness: 1-[5-Bromo-2-(2-hydroxyethoxy)phenyl]ethanone is unique due to the presence of the hydroxyethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[5-bromo-2-(2-hydroxyethoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWRYDWJIOQBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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